molecular formula C21H24N2O B3167140 5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one CAS No. 917562-13-1

5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one

Cat. No.: B3167140
CAS No.: 917562-13-1
M. Wt: 320.4 g/mol
InChI Key: VOSXPWLKYKPTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one involves several steps. The synthetic routes typically include the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated and scalable processes.

Chemical Reactions Analysis

5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA .

Comparison with Similar Compounds

5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one can be compared with other quinoline derivatives, such as:

    Quinoline: The parent compound, which lacks the dimethyl and ethylamino groups.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

    Quinolinic acid: An intermediate in the kynurenine pathway with distinct biological roles.

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties .

Properties

IUPAC Name

5,7-dimethyl-3-[[2-(3-methylphenyl)ethylamino]methyl]-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-14-5-4-6-17(10-14)7-8-22-13-18-12-19-16(3)9-15(2)11-20(19)23-21(18)24/h4-6,9-12,22H,7-8,13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSXPWLKYKPTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCNCC2=CC3=C(C=C(C=C3NC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one
Reactant of Route 2
5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one
Reactant of Route 3
Reactant of Route 3
5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one
Reactant of Route 4
5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one
Reactant of Route 5
Reactant of Route 5
5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one
Reactant of Route 6
Reactant of Route 6
5,7-Dimethyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.